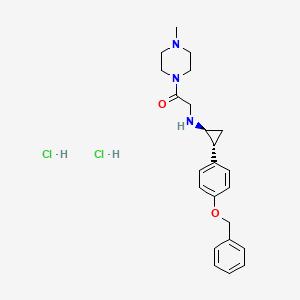![molecular formula C24H19N3O2 B8054840 6-benzoyl-2-pent-4-ynyl-5-phenyl-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B8054840.png)
6-benzoyl-2-pent-4-ynyl-5-phenyl-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-benzoyl-2-pent-4-ynyl-5-phenyl-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one is a chemical compound listed in the PubChem database. It is a unique molecule with specific properties that make it valuable in various scientific and industrial applications. The compound’s structure and characteristics are of interest to researchers in fields such as chemistry, biology, and medicine.
Métodos De Preparación
Reacting starting materials: The initial step involves reacting specific starting materials under controlled conditions to form intermediate compounds.
Purification: The intermediate compounds are then purified using techniques such as crystallization or chromatography.
Final reaction: The purified intermediates undergo further reactions to form the final product, 6-benzoyl-2-pent-4-ynyl-5-phenyl-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one.
Industrial production: In an industrial setting, the production process may involve large-scale reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the final product
Análisis De Reacciones Químicas
6-benzoyl-2-pent-4-ynyl-5-phenyl-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions: Typical reagents include acids, bases, and solvents like ethanol or dichloromethane. .
Aplicaciones Científicas De Investigación
6-benzoyl-2-pent-4-ynyl-5-phenyl-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific biological pathways.
Industry: This compound is used in the production of various industrial products, including pharmaceuticals, agrochemicals, and specialty chemicals .
Mecanismo De Acción
The mechanism of action of 6-benzoyl-2-pent-4-ynyl-5-phenyl-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparación Con Compuestos Similares
6-benzoyl-2-pent-4-ynyl-5-phenyl-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:
Aspirin (CID 2244): Known for its anti-inflammatory and analgesic properties.
Salicylsalicylic acid (CID 5161): Used in the treatment of various inflammatory conditions.
Indomethacin (CID 3715): A nonsteroidal anti-inflammatory drug.
Sulindac (CID 1548887): Another nonsteroidal anti-inflammatory drug with similar properties.
Propiedades
IUPAC Name |
6-benzoyl-2-pent-4-ynyl-5-phenyl-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O2/c1-2-3-6-15-18-25-23-20(24(29)26-18)19(16-11-7-4-8-12-16)21(27-23)22(28)17-13-9-5-10-14-17/h1,4-5,7-14H,3,6,15H2,(H2,25,26,27,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRRBLKLCAVULNS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCC1=NC(=O)C2=C(N1)NC(=C2C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCCCC1=NC(=O)C2=C(N1)NC(=C2C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1H-Imidazole-5-carboxylic acid, 4-(1-hydroxy-1-methylethyl)-2-propyl-1-[[2'-[(triphenylmethyl)-1H(or 2H)-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-, ethyl ester (9CI)](/img/structure/B8054766.png)

![2-amino-9-[(1S,6R,8R,9R,10S,15R,17R,18R)-17-(6-aminopurin-9-yl)-3,9,12,18-tetrahydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-3H-purin-6-one](/img/structure/B8054806.png)
![(2S)-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-pyrido[2,3-d]pyrimidin-6-yl]ethyl]benzoyl]amino]pentanedioic acid](/img/structure/B8054810.png)

![(2S)-2-[[4-[[(6S)-2-amino-4-hydroxy-5,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B8054817.png)


![2-[(2-Aminoethyl)amino]-4-[[3-(trifluoromethyl)phenyl]amino]-5-pyrimidinecarboxamideHydrochloride](/img/structure/B8054831.png)
![sodium;N-[9-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]purin-6-yl]benzamide](/img/structure/B8054837.png)
![calcium;(Z)-7-[(1R,2R,5S)-2-morpholin-4-yl-3-oxo-5-[(4-phenylphenyl)methoxy]cyclopentyl]hept-4-enoate](/img/structure/B8054845.png)

![6-cyclopentyl-2-[(2,5-dimethylphenyl)methylsulfanyl]-4-oxo-1H-pyrimidine-5-carbonitrile](/img/structure/B8054857.png)

